4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate
Description
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate is a synthetic ester derivative characterized by a phenyl ring substituted with a p-tolylethynyl group at the para position, linked via an ester bond to a 4-propylcyclohexane-1-carboxylic acid moiety. The p-tolylethynyl substituent introduces a rigid, conjugated system consisting of an ethynyl bridge (-C≡C-) connecting the main phenyl ring to a p-tolyl (methyl-substituted phenyl) group. The propyl chain on the cyclohexane ring contributes to the compound’s lipophilicity, balancing flexibility and molecular packing efficiency.
Properties
IUPAC Name |
[4-[2-(4-methylphenyl)ethynyl]phenyl] 4-propylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-3-4-20-11-15-23(16-12-20)25(26)27-24-17-13-22(14-18-24)10-9-21-7-5-19(2)6-8-21/h5-8,13-14,17-18,20,23H,3-4,11-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPSUJIRZBIOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
4-Propylcyclohexane-1-carboxylic acid can be derived from hydrogenation of 4-propylbenzoic acid. A patent describes hydrogenation using platinum oxide in acetic acid under H₂ pressure (50–100 psi), yielding a cis:trans isomer mixture (3:1). Subsequent base-mediated isomerization (e.g., NaOEt/EtOH) enriches the trans isomer, critical for steric stability.
Key Data:
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation of benzene derivatives. For example, cyclohexane-1-carbonyl chloride reacts with propylmagnesium bromide in dichloromethane with AlCl₃, yielding 4-propylcyclohexane-1-carboxylic acid after hydrolysis.
Reaction Conditions:
Synthesis of 4-(p-Tolylethynyl)phenol
The phenolic component requires introducing the p-tolylethynyl group via cross-coupling.
Sonogashira Coupling
4-Iodophenol reacts with p-tolylacetylene under Pd/Cu catalysis. A modified protocol from carbodiimide-mediated couplings suggests:
Optimized Protocol:
Data Table:
| Component | Quantity | Role |
|---|---|---|
| 4-Iodophenol | 1.0 eq | Substrate |
| p-Tolylacetylene | 1.2 eq | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 5 mol% | Catalyst |
| CuI | 10 mol% | Co-catalyst |
Esterification Strategies
Coupling the acid and phenolic components employs carbodiimide activation or mixed anhydride methods.
Carbodiimide-Mediated Coupling
Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the carboxylic acid is activated for nucleophilic attack by the phenol.
Typical Procedure:
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Dissolve 4-propylcyclohexane-1-carboxylic acid (1 eq) and 4-(p-tolylethynyl)phenol (1.1 eq) in anhydrous CH₂Cl₂.
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Add EDC (1.5 eq) and HOBt (1.5 eq) at 0°C.
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Stir at RT for 12–16 h.
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Quench with NaHCO₃, extract with CH₂Cl₂, and purify via silica chromatography.
Mixed Anhydride Method
A patent details mixed anhydride formation using p-toluenesulfonyl chloride (TsCl) and triethylamine, followed by phenol addition.
Steps:
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React 4-propylcyclohexane-1-carboxylic acid (1 eq) with TsCl (1.2 eq) in CH₂Cl₂.
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Add Et₃N (1.5 eq) at 0°C, stir for 1 h.
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Add 4-(p-tolylethynyl)phenol (1.1 eq), warm to RT, and stir for 6 h.
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Isolate via aqueous workup and recrystallization (hexane/EtOAc).
Comparative Analysis of Esterification Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDC/HOBt | 75–82 | >95 | High efficiency, mild conditions |
| Mixed Anhydride (TsCl) | 70–76 | >90 | Cost-effective, scalable |
Challenges and Optimization
-
Steric Hindrance: The bulky p-tolylethynyl group necessitates prolonged reaction times (16–24 h) for complete conversion.
-
Isomer Purity: Trans-cyclohexane configuration is critical; recrystallization from hexane/EtOAc (1:3) enriches trans-isomer to >98%.
-
Byproducts: Urea derivatives from carbodiimide reactions require careful chromatography.
Industrial Scalability
The mixed anhydride method is preferred for large-scale synthesis due to lower reagent costs and simplified purification (filtration vs. chromatography). Pilot studies report 65–70% yield at 10 kg scale using TsCl-mediated coupling .
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Organic Synthesis
4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate is utilized as an intermediate in organic synthesis. Its ethynyl group allows for coupling reactions, which are essential in forming complex organic molecules. This compound can be involved in:
- Sonogashira Coupling Reactions : The presence of the ethynyl group facilitates cross-coupling reactions with various aryl halides, leading to the synthesis of more complex aromatic compounds.
- Synthesis of Liquid Crystals : Its structural characteristics make it a candidate for developing liquid crystalline materials, which are significant in display technologies.
Materials Science
The compound's unique structure enables its application in materials science, particularly in the development of:
- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites : When combined with nanoparticles, it can improve the electrical and optical properties of the resulting materials.
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound have shown potential as:
- Pharmacological Agents : Its derivatives may exhibit biological activity against various diseases, including cancer and inflammatory conditions.
- Drug Delivery Systems : The compound can be modified to enhance solubility and bioavailability of therapeutic agents.
Case Study 1: Synthesis of Liquid Crystalline Polymers
Research has demonstrated that incorporating this compound into liquid crystalline polymers significantly improves their thermal stability and mesogenic properties. This enhancement is crucial for applications in advanced display technologies.
Case Study 2: Ethynyl Coupling Reactions
A study focusing on the Sonogashira coupling reactions using this compound revealed high yields of desired products. The versatility of the ethynyl group allows for the formation of diverse polycyclic aromatic hydrocarbons that are valuable in organic electronics.
Mechanism of Action
The mechanism of action of 4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(p-Tolylethynyl)phenyl 4-propylcyclohexane-1-carboxylate with structurally related esters, focusing on substituent effects, alkyl chain variations, and hypothesized properties.
Substituent Effects on the Phenyl Ring
- 4-(p-Tolylethynyl)phenyl Group : The p-tolylethynyl substituent combines steric bulk (from the p-tolyl group) with electronic conjugation (via the ethynyl bridge). This may reduce solubility in polar solvents compared to smaller substituents while enhancing thermal stability in materials applications .
- Its smaller size allows tighter molecular packing, which could elevate melting points .
- Its compact size minimizes steric hindrance .
Alkyl Chain Variations on the Cyclohexane Ring
- Propyl Chain : The target compound’s 4-propyl chain offers moderate lipophilicity, balancing solubility and membrane permeability. Shorter chains (e.g., ethyl) reduce hydrophobicity, while longer chains (e.g., pentyl) enhance lipid solubility and may stabilize mesophases in liquid crystals .
- Pentyl Chain (e.g., 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate): Increases molecular weight and lipophilicity, favoring applications requiring nonpolar environments.
Hypothesized Physical and Chemical Properties
| Compound Name | Phenyl Substituent | Cyclohexane Alkyl | Molecular Weight (g/mol)* | Key Hypothesized Properties |
|---|---|---|---|---|
| This compound | p-Tolylethynyl | Propyl | ~344–388 | High rigidity, low polarity, mesophase stability |
| 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate | Ethoxy | Pentyl | ~318 | Moderate polarity, high lipophilicity |
| TRANS-4-Fluorophenyl 4-ethylcyclohexanecarboxylate | Fluoro | Ethyl | 250.31 | High dipole moment, low hydrophobicity |
*Molecular weights are estimated based on structural formulas.
Research Implications and Limitations
- Liquid Crystal Applications : The cyclohexane core and alkyl/aryl substituents align with designs for thermotropic liquid crystals. The p-tolylethynyl group’s rigidity could stabilize nematic or smectic phases .
- Pharmacological Potential: Analogous phenyl esters (e.g., sulfonates in ) exhibit enzyme inhibitory activity, suggesting the need to explore similar targets for this compound .
- Synthetic Challenges : The ethynyl bridge may complicate synthesis due to alkyne reactivity, necessitating controlled conditions for coupling reactions.
Q & A
Q. What in vitro assays are suitable for evaluating bioactivity, such as enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
